molecular formula C44H49N5O7Si B150712 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine CAS No. 81265-93-2

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

Cat. No. B150712
CAS RN: 81265-93-2
M. Wt: 788 g/mol
InChI Key: DAZIGOPASNJPCJ-GNECSJIWSA-N
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Description

5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is an adenosine derivative and can be used as an intermediate for oligonucleotides synthesis .


Synthesis Analysis

The synthesis of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine involves a highly effective method to produce 5’-O-DMT-2’-O-TBS mononucleotides selectively using a small organic catalyst. This methodology avoids the tedious protection/deprotection strategy necessary to differentiate the 2’- and 3’-hydroxyl groups in a ribonucleoside . Another study applied this finding to develop a simple synthetic route to m1A phosphoramidite .


Molecular Structure Analysis

The molecular formula of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is C44H49N5O7Si. The molecular weight is 788.0 g/mol .

Scientific Research Applications

Role in Nucleotide Synthesis

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is a critical intermediate in the synthesis of modified nucleosides and nucleotides, which are foundational for understanding and manipulating genetic material. Recent trends in nucleotide synthesis highlight the importance of such compounds for developing therapeutic agents, exploring their roles in various biological processes, and their application in biotechnology and pharmaceutical research. The synthetic pathways for nucleotides and their analogues, including methods for chemical synthesis and enzymatic approaches, have been extensively studied, underscoring the versatility and significance of these intermediates in creating a wide array of nucleotide derivatives for research and therapeutic use (Roy et al., 2016).

Therapeutic Potential of Adenosine Analogues

Adenosine and its analogues, including molecules structurally related to 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine, have been identified as promising therapeutic agents due to their wide range of physiological effects mediated through adenosine receptors. These compounds have shown potential in the treatment of inflammation, type 2 diabetes, arrhythmia, and as vasodilators in myocardial perfusion imaging. The therapeutic applications extend beyond their primary role in cellular metabolism to include significant effects on cellular bioenergetics, immunoregulation, and even in the inhibition of certain cancer pathways. This broad therapeutic potential makes adenosine analogues and conjugates a significant focus of current medical research, exploring their mechanisms of action and potential clinical applications (Samsel & Dzierzbicka, 2011).

Adenosine in Brain Diseases

The role of adenosine and related drugs in brain diseases has been a significant area of research, reflecting the compound's ubiquity and multifunctionality across the human body. Adenosine's neuromodulatory functions, particularly through its receptors in the brain, have been implicated in a wide range of neurological and psychiatric disorders. By modulating neurotransmitter release and neuronal excitability, adenosine and its analogues offer potential therapeutic avenues for treating schizophrenia, panic disorder, anxiety, cocaine dependence, and Parkinson's disease. The exploration of adenosine receptor ligands in clinical trials underscores the ongoing interest in leveraging the adenosine system for therapeutic benefit in brain disorders (Lopes et al., 2011).

Future Directions

Research into 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine has fostered a perception of it being a truly promising candidate for better treatment and care methodologies towards diseases .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZIGOPASNJPCJ-GNECSJIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49N5O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551634
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

CAS RN

81265-93-2
Record name N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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